molecular formula C15H15N3O4S B2956509 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034323-31-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2956509
CAS RN: 2034323-31-2
M. Wt: 333.36
InChI Key: FJCWVLYLUUKUDE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon (in this case, nitrogen and oxygen). The structure suggests that it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the various functional groups attached to them. For example, the dioxo and carboxamide groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Antitumor Agents : Novel heterocyclic compounds derived from similar thieno[3,2-d]pyrimidin structures have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. Such compounds have shown promising results in inhibiting bacterial growth and demonstrating anticancer activities in preliminary screenings. The synthesis pathways involve complex reactions that yield a variety of derivatives, showcasing the chemical versatility and potential pharmacological applications of these compounds (Abu‐Hashem et al., 2020).

  • Antibacterial Activity : Thieno[3,2-d]pyrimidin-4-ones have been synthesized and found to possess significant antibacterial activity, especially against Staphylococcus aureus. This suggests their potential application in developing new antibacterial drugs. The synthesis involves reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, highlighting the chemical adaptability of thieno[3,2-d]pyrimidin derivatives for medicinal chemistry (Kostenko et al., 2008).

  • Anti-Inflammatory and Analgesic Agents : Research into benzodifuranyl derivatives related to thieno[3,2-d]pyrimidin compounds has led to the discovery of molecules with significant anti-inflammatory and analgesic properties. These findings are crucial for the development of new drugs that can effectively manage pain and inflammation with potentially fewer side effects than existing medications (Rahmouni et al., 2016).

  • Antimicrobial Agents : Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has also been investigated, resulting in compounds with good antibacterial and antifungal activities. This research underscores the potential of thieno[3,2-d]pyrimidin derivatives as foundations for developing new antimicrobial drugs that could be effective against a range of bacterial and fungal infections (Hossan et al., 2012).

Mechanism of Action

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-7-10(9(2)22-8)13(19)16-4-5-18-14(20)12-11(3-6-23-12)17-15(18)21/h3,6-7H,4-5H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCWVLYLUUKUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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